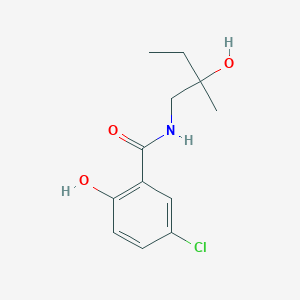
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a hydroxy-methylbutyl group attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 2-hydroxy-2-methylbutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a hydroxy-methylbutyl group.
5-chloro-2-hydroxy-N-(2-sulfanylphenyl)benzamide: Contains a sulfanyl group instead of a hydroxy-methylbutyl group.
Uniqueness
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide is unique due to the presence of the hydroxy-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H16ClNO3 |
|---|---|
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide |
InChI |
InChI=1S/C12H16ClNO3/c1-3-12(2,17)7-14-11(16)9-6-8(13)4-5-10(9)15/h4-6,15,17H,3,7H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
REDVLHIUOKYQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CNC(=O)C1=C(C=CC(=C1)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


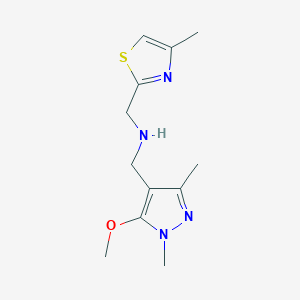
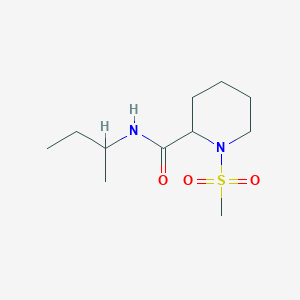
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)

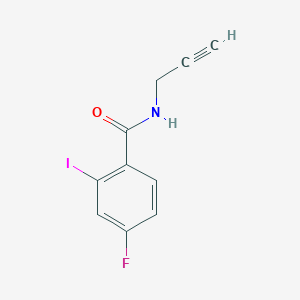
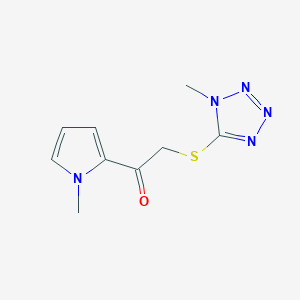


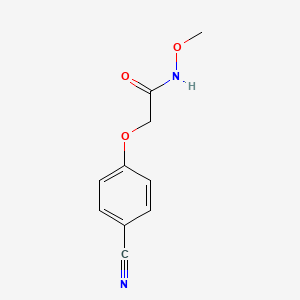
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)


